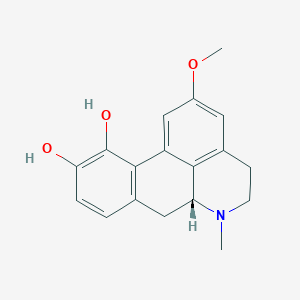

2-Methoxyapomorphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Metoxi-apomorfina es un derivado de la apomorfina, un conocido agonista de la dopamina. Este compuesto es de gran interés debido a sus propiedades farmacológicas, particularmente su interacción con los receptores de dopamina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-metoxi-apomorfina implica la transposición catalizada por ácidos de la oripavina, seguida de O-desmetilación. Este proceso generalmente requiere condiciones de reacción específicas, que incluyen temperaturas controladas y el uso de solventes apropiados .

Métodos de Producción Industrial: La producción industrial de 2-metoxi-apomorfina sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores a gran escala y un control preciso de los parámetros de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-metoxi-apomorfina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede alterar los grupos funcionales del compuesto, modificando potencialmente sus propiedades farmacológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto, mejorando potencialmente su estabilidad o actividad.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Los reactivos nucleofílicos como el metóxido de sodio y otros alcóxidos se emplean comúnmente.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de derivados sustituidos de la apomorfina .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dopamine Receptor Agonism

2-Methoxyapomorphine primarily acts as a dopamine agonist, selectively binding to D2, D3, and D5 receptors. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound's unique structure allows it to modulate dopaminergic signaling effectively.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can mitigate oxidative stress and neuronal cell death, which are significant factors in neurodegenerative diseases. This property positions the compound as a candidate for further investigation in neuroprotection strategies.

Scientific Research Applications

| Field | Application |

|---|---|

| Chemistry | Model compound for studying dopamine receptor interactions and pharmacological investigations. |

| Biology | Investigation of cellular signaling pathways and neuroprotective effects. |

| Medicine | Potential treatment for neurological disorders (e.g., Parkinson’s disease). |

| Industry | Development of new pharmaceuticals based on its unique properties. |

Case Studies

-

Neuroprotective Effects in Parkinson's Disease Models

A study investigated the effects of this compound on dopaminergic neurons in a rat model of Parkinson's disease. The results indicated that the compound reduced neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegeneration . -

Dopamine Receptor Interaction Studies

Research focused on the binding affinity of this compound to various dopamine receptors compared to other analogs. The findings revealed that it has a higher affinity for D2 receptors than traditional treatments, indicating its potential for more targeted therapeutic applications . -

Behavioral Studies in Animal Models

Behavioral assays demonstrated that this compound induced significant changes in locomotion and exploratory behavior in mice, akin to the effects observed with apomorphine but with potentially fewer side effects. This suggests its utility in studying dopaminergic pathways .

Mecanismo De Acción

La 2-metoxi-apomorfina ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina. Tiene una alta afinidad de unión a los receptores de dopamina D2, D3 y D5. Se cree que la estimulación de los receptores D2 en el caudado-putamen, una región del cerebro responsable del control locomotor, es responsable de sus acciones farmacológicas .

Compuestos Similares:

2-Alcoxiapomorfinas: Estos compuestos tienen estructuras similares pero diferentes grupos alquilo, lo que puede alterar sus perfiles farmacológicos.

2-Fenilapomorfina: Este compuesto tiene un grupo fenilo en lugar de un grupo metoxi, lo que da como resultado diferentes afinidades de unión al receptor y actividades.

Singularidad: La 2-metoxi-apomorfina es única debido a su interacción específica con los receptores de dopamina y sus posibles aplicaciones terapéuticas. Su estructura química distintiva permite modificaciones específicas, convirtiéndola en un compuesto valioso tanto en investigación como en aplicaciones industriales .

Comparación Con Compuestos Similares

2-Alkoxyapomorphines: These compounds have similar structures but different alkoxy groups, which can alter their pharmacological profiles.

2-Phenylapomorphine: This compound has a phenyl group instead of a methoxy group, resulting in different receptor binding affinities and activities.

Uniqueness: 2-Methoxyapomorphine is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications. Its distinct chemical structure allows for targeted modifications, making it a valuable compound in both research and industrial applications .

Actividad Biológica

2-Methoxyapomorphine, a derivative of apomorphine, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors, pharmacological effects, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is structurally characterized by the addition of a methoxy group at the second position of the apomorphine framework. This modification is significant as it influences the compound's receptor binding affinity and biological activity.

Dopamine Receptor Interaction

Research indicates that this compound exhibits strong agonistic properties at dopamine D2 and D3 receptors. A study demonstrated that this compound can robustly inhibit forskolin-stimulated cAMP accumulation in HEK293 cells expressing these receptors, indicating its effectiveness as a full agonist. Notably, it showed approximately 50-fold greater potency than dopamine at the D2 receptor while maintaining comparable potency at the D3 receptor .

Biased Signaling

Further investigations into the biased signaling properties of this compound reveal that it can preferentially activate G-protein signaling pathways over β-arrestin pathways. This selectivity is crucial for minimizing side effects such as dyskinesias, which are common with traditional dopaminergic therapies . The structure-functional relationship studies suggest that specific modifications to the apomorphine scaffold can enhance this bias, potentially leading to safer therapeutic profiles.

Neuroprotection

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of oxidative stress, this compound has shown anti-cell death effects, indicating its potential use in treating conditions like Leigh syndrome and other mitochondrial diseases. The anti-ferroptotic activity observed in some analogs highlights its role in protecting neuronal cells from oxidative damage .

Antioxidant Activity

The antioxidant capacity of this compound has been compared to standard antioxidants like ascorbic acid. Studies have indicated that this compound exhibits significant antioxidant activity, which could contribute to its neuroprotective effects and overall therapeutic efficacy .

Study on Antioxidant Activity

A comparative study assessed the antioxidant properties of several apomorphine derivatives, including this compound. The findings indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting a mechanism through which it may exert neuroprotective effects .

Clinical Implications

Clinical studies have begun to explore the implications of using this compound in Parkinson's disease management. Its ability to activate dopamine receptors while minimizing adverse effects positions it as a promising candidate for further investigation in clinical trials aimed at improving motor function without the risk of dyskinesias.

Table 1: Biological Activity Comparison of Apomorphine Derivatives

| Compound | D2 Receptor Potency (EC50) | D3 Receptor Potency (EC50) | Antioxidant Activity (IC50) |

|---|---|---|---|

| This compound | 0.02 µM | 1.0 µM | 5 µM |

| Apomorphine | 1.0 µM | 1.0 µM | 10 µM |

| MNPA | 0.04 µM | 1.0 µM | N/A |

Propiedades

Número CAS |

126874-79-1 |

|---|---|

Fórmula molecular |

C18H19NO3 |

Peso molecular |

297.3 g/mol |

Nombre IUPAC |

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |

Clave InChI |

QGJWYJSOGNAUCY-CQSZACIVSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

SMILES isomérico |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

SMILES canónico |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Sinónimos |

2-methoxyapomorphine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.